5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, also known as Tavaborole, is a novel boron-containing compound classified as an antifungal agent. It has demonstrated significant efficacy against onychomycosis, a fungal infection affecting the nails, by penetrating the nail matrix and inhibiting the growth of fungi. The compound is particularly noted for its low molecular weight and favorable physicochemical properties that enhance its bioavailability and therapeutic potential in dermatological applications .
This compound belongs to the class of benzoxaboroles, which are characterized by their unique boron-containing heterocyclic structure. Benzoxaboroles have been recognized for their roles in organic synthesis and medicinal chemistry due to their ability to interact with biological targets effectively . The specific classification of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole as an antifungal agent highlights its therapeutic relevance in treating fungal infections.
The synthesis of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole involves several key steps typical of benzoxaborole synthesis. The process generally includes:
The molecular formula of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is CHBFO, with a molecular weight of 165.96 g/mol. The InChI Key for this compound is ZMFKQDZBYJRDAS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The structure features a benzene ring fused with a boron-containing heterocycle, where the presence of the fluorine atom significantly influences its electronic properties. Specifically, fluorine reduces the molecular dipole moment and alters hydrogen bonding capabilities, which can affect the compound's interactions with biological targets .
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole exhibits high reactivity typical of benzoxaboroles. Its reactivity can be attributed to:
The mechanism by which 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole exerts its antifungal effects involves:
Studies indicate that this mechanism is not only effective against dermatophytes but also shows potential against other fungal pathogens .
The physical properties of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various formulations for topical applications.
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has several notable applications:
The benzoxaborole scaffold—characterized by a boron atom integrated into a fused bicyclic system featuring an oxygen-boron bond—demonstrates unique physicochemical properties crucial for drug design. The inherent Lewis acidity of the sp²-hybridized boron atom, augmented by the electron-withdrawing effect of the ring oxygen, creates an electrophilic center capable of forming reversible covalent bonds with biological nucleophiles (e.g., hydroxyl groups in enzyme active sites) [2] [7]. This mechanism underpins the therapeutic utility of benzoxaboroles across antiviral, antifungal, and antibacterial applications.
Multi-substitution at strategic positions (C5, C6, C7) enhances target engagement and pharmacokinetic profiles. Introducing fluorine at C5 increases ring planarity and electron deficiency, strengthening boron's electrophilicity and enhancing membrane permeability [2] [4]. Concurrently, a methyl group at C7 exploits adjacent hydrophobic pockets in target enzymes while sterically shielding the boron moiety from metabolic hydration or oxidation [1] [3]. This dual modification balances target affinity and metabolic stability—addressing limitations observed in early benzoxaboroles like GSK5852, which suffered from rapid benzylic oxidation (t₁/₂ = 5h in humans) [1].
Table 1: Key Physicochemical Properties of Benzoxaborole Substitutions
Position | Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
C5 | Fluoro | -I effect, ↑ boron Lewis acidity | Minimal steric bulk | ↑ Target affinity, ↑ membrane permeability |
C6 | Amino/Carbonyl | Variable H-bonding | Moderate bulk | Tunable solubility/target specificity |
C7 | Methyl | Weak +I effect | Shields boron, fills hydrophobic pockets | ↓ Metabolic degradation, ↑ plasma half-life |
Synthesizing 5-fluoro-7-methylbenzoxaborole demands precise regiocontrol to avoid isomer contamination. Two dominant strategies emerge:
Directed Ortho-Metalation (DoM) for Fluorination:Protected 3-methylphenol derivatives undergo regioselective ortho-lithiation at C4 (future C5 post-cyclization) using sec-butyllithium/TMEDA, followed by electrophilic fluorination with NFSi. This leverages the directing group ability of alkoxy or carbamate functions [2]. Subsequent bromination at C6 (future C7) with N-bromosuccinimide (NBS), radical-initiated, yields precursors for Miyaura borylation.
Miyaura Borylation for Boron Introduction:Aryl halides (e.g., 4-bromo-5-fluoro-2-hydroxy-3-methylbenzaldehyde) undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Critical parameters include:
Table 2: Key Synthetic Routes to 5-Fluoro-7-methylbenzoxaborole
Step | Reagents/Conditions | Regioselectivity Control | Yield Range |
---|---|---|---|
C5 Fluorination | 1. sec-BuLi/TMEDA, -78°C 2. NFSi | Ortho-directing group (e.g., O-carbamate) | 60–75% |
C7 Bromination | NBS, AIBN, CCl₄, reflux | Benzylic position activation by methyl group | 70–82% |
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | Pd(0) oxidative addition selectivity at aryl bromide | 85–93% |
Cyclization | aq. HCl/THF or KHF₂, MeOH | Thermodynamic favorability for 5-membered ring | 90–95% |
The spatial orientation of fluorine and methyl groups profoundly influences target engagement, validated through antifungal and enzyme inhibition studies:
Reduces ring pKₐ by ~1 unit, stabilizing the tetrahedral boronate adduct with tRNA’s 3’-adenosine [2].In HCV NS5B polymerase inhibitors, 5-fluorination boosts GT1b inhibition (EC₅₀ = 12 nM) versus unsubstituted analogs (EC₅₀ = 90 nM) by optimizing boron coordination with active-site waters [1].
Methyl at C7 (vs. C6/C8):The 7-methyl group confers steric protection against oxidative metabolism. In human microsomal studies, 7-methyl benzoxaboroles show >60% parent compound remaining after 1h versus <20% for des-methyl analogs [1] [3]. Biologically:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1